molecular formula C15H14FN3O3S2 B2527738 ethyl 2-[2-({[(4-fluorophenyl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate CAS No. 431054-63-6

ethyl 2-[2-({[(4-fluorophenyl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B2527738
CAS No.: 431054-63-6
M. Wt: 367.41
InChI Key: UYYVUDIDRUICIP-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({[(4-fluorophenyl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a fluorophenyl group, and an ethyl ester, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({[(4-fluorophenyl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the fluorophenyl group and the ethyl ester. Common reagents used in these reactions include thioamides, fluorobenzoyl chlorides, and ethyl bromoacetate. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-({[(4-fluorophenyl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Ethyl 2-[2-({[(4-fluorophenyl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[2-({[(4-fluorophenyl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The fluorophenyl group can bind to hydrophobic pockets in proteins, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-fluorophenyl)formamido]acetate
  • Ethyl 2-[(4-chlorophenyl)formamido]acetate
  • Ethyl 2-[(4-bromophenyl)formamido]acetate

Uniqueness

Ethyl 2-[2-({[(4-fluorophenyl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate is unique due to the presence of both the thiazole ring and the fluorophenyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[2-[(4-fluorobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S2/c1-2-22-12(20)7-11-8-24-15(17-11)19-14(23)18-13(21)9-3-5-10(16)6-4-9/h3-6,8H,2,7H2,1H3,(H2,17,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYVUDIDRUICIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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